molecular formula C12H7BrFNO3 B1517082 1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene CAS No. 15211-98-0

1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene

Cat. No.: B1517082
CAS No.: 15211-98-0
M. Wt: 312.09 g/mol
InChI Key: XPSWPTPIDDAPRC-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene is a useful research compound. Its molecular formula is C12H7BrFNO3 and its molecular weight is 312.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromophenoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSWPTPIDDAPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.

  • Molecular Formula : C6H3BrFNO2
  • Molecular Weight : 220.00 g/mol
  • Structure : The compound features a bromophenoxy group, a fluorine atom, and a nitro group, which contribute to its reactivity and biological interactions.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially acting as an inhibitor or modulator. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components.
  • Halogen Bonding : The presence of bromine and fluorine allows for halogen bonding, which can enhance binding affinity to proteins and enzymes, influencing biological pathways .
  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, providing avenues for further functionalization and study of biological effects.

Biological Activity

Research indicates that this compound has several promising biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, nitro-containing derivatives have been noted for their effectiveness against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) due to their ability to inhibit cell wall synthesis .

Case Studies

Several studies highlight the biological implications of similar compounds:

  • Study on Nitrostyrene Derivatives :
    • A series of nitrostyrene derivatives were evaluated for their reactivity and biological activity. Compounds with electron-withdrawing groups exhibited enhanced reactivity and potential anticancer properties .
    • Table 1 : Reactivity and Biological Activity of Nitrostyrene Derivatives
    CompoundReactivity (Conversion %)Anticancer Activity (IC50 μM)
    1-Nitrostyrene85%10.5
    4-Bromo-1-nitrostyrene69%15.0
    This compoundTBDTBD
  • Study on Fluorinated Compounds :
    • Fluorinated compounds have been studied for their enhanced metabolic stability and lipophilicity, which improve their interaction with biological membranes. This suggests that this compound may also exhibit similar properties.

Comparative Analysis

When compared to similar compounds, such as 1-(difluoromethyl)-4-fluoro-2-nitrobenzene, the unique arrangement of substituents in this compound may impart distinct chemical properties that influence its biological activity.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
1-(difluoromethyl)-4-fluoro-2-nitrobenzene2012
This compoundTBDTBD

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution makes it valuable for creating diverse chemical entities, including pharmaceuticals and agrochemicals.

Application Description
Pharmaceuticals Used to synthesize anti-inflammatory drugs and other therapeutic agents.
Agrochemicals Acts as an intermediate in the production of herbicides and pesticides.
Dyes and Pigments Utilized in the formulation of colorants due to its stable aromatic structure.

Biological Studies

The compound has been studied for its interactions with biological systems. Its functional groups allow it to inhibit certain enzymes or modulate biological pathways.

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, making them candidates for drug development.
  • Cellular Interaction Studies : Investigations into how this compound interacts with cellular components can provide insights into its potential therapeutic effects.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Research indicated that similar nitro-substituted compounds displayed significant antimicrobial activity, paving the way for further exploration of this compound in developing new antibiotics.
  • Material Science Applications : Due to its stable structure, this compound has been investigated for use in polymer chemistry, contributing to the development of advanced materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene
Reactant of Route 2
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1-(4-Bromophenoxy)-4-fluoro-2-nitrobenzene

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